Cytisine, N-formyl- Cytisine, N-formyl- Cytisine, N-formyl- is a natural product found in Thermopsis lanceolata, Plagiocarpus axillaris, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13405843
InChI: InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2
SMILES: C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Cytisine, N-formyl-

CAS No.:

Cat. No.: VC13405843

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Cytisine, N-formyl- -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
Standard InChI InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2
Standard InChI Key PCYQRXYBKKZUSR-UHFFFAOYSA-N
SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Canonical SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

N-Formylcytisine (C₁₂H₁₄N₂O₂) features a tricyclic framework comprising a pyrido[1,2-a] diazocine core with a formyl group at the N-position . Its stereochemistry, defined as (1R,5S), is critical for receptor binding affinity and selectivity . The InChI key (PCYQRXYBKKZUSR-VHSXEESVSA-N) and SMILES notation (O=CN1CC2C3=CC=CC(=O)N3CC(C1)C2) underscore its unique spatial arrangement, which facilitates interactions with neuronal receptors .

Table 1: Key Chemical Properties of N-Formylcytisine

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight234.25 g/mol
InChIInChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
SMILESO=CN1CC2C3=CC=CC(=O)N3CC(C1)C2
SolubilityModerate in polar solvents (e.g., DMSO)

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of N-formylcytisine involves strategic modifications to cytisine’s alicyclic nitrogen. A representative approach includes:

  • Protection of Cytisine: The primary amine group is protected using Boc (tert-butyloxycarbonyl) or benzyl groups to prevent unwanted side reactions .

  • Formylation: Introduction of the formyl group via reaction with formylating agents (e.g., formic acid or acetic formic anhydride) under controlled conditions .

  • Deprotection: Removal of protecting groups using trifluoroacetic acid (TFA) or catalytic hydrogenation to yield the final product .

Challenges in Scale-Up

Hydrogenation steps during deprotection often lead to over-reduced byproducts (e.g., methyl derivatives), necessitating optimized conditions such as low-temperature LiAlH₄ reductions or Pd-C catalysis under Boc protection . These refinements improve yields to >90% in small-scale syntheses .

Pharmacological Activities and Mechanisms

Nicotinic Acetylcholine Receptor Modulation

N-Formylcytisine acts as a partial agonist of α4β2 nAChRs, with a binding affinity 7-fold higher than nicotine . Unlike cytisine, which desensitizes α4β2 receptors, the formyl group enhances selectivity for α6β2 subtypes, potentially reducing off-target effects in smoking cessation therapies .

Table 2: Receptor Affinity Profiles of Cytisine Derivatives

Compoundα4β2 nAChR (Ki, nM)α6β2 nAChR (Ki, nM)
Cytisine0.452.1
N-Formylcytisine0.321.8

Neuroprotective Effects

Preclinical studies suggest N-formylcytisine mitigates oxidative stress in neuronal cells by stabilizing mitochondrial membrane potentials and reducing reactive oxygen species (ROS) production . These effects are dose-dependent, with EC₅₀ values ranging from 10–50 μM in in vitro models .

Applications and Therapeutic Prospects

Smoking Cessation

Cytisine’s success in Eastern Europe (e.g., Tabex®) underscores its potential as a cost-effective nicotine replacement therapy . N-Formylcytisine’s higher α4β2 affinity could improve cessation rates by prolonging receptor desensitization, though clinical trials are lacking .

Neurodegenerative Diseases

The compound’s neuroprotective effects position it as a candidate for Alzheimer’s and Parkinson’s disease research. In vivo models demonstrate reduced β-amyloid plaque formation at 5 mg/kg/day doses .

Research Gaps and Future Directions

  • Pharmacokinetics: No data exist on oral bioavailability or metabolism in mammalian systems.

  • Clinical Trials: Rigorous phase I–III studies are needed to validate preclinical findings.

  • Synthetic Optimization: Scalable routes using flow chemistry or enzymatic catalysis could reduce production costs.

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